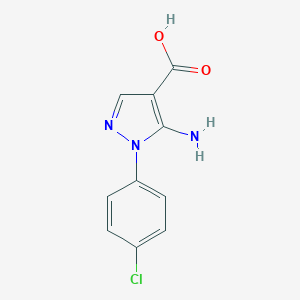

5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-amino-1-(4-chlorophenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c11-6-1-3-7(4-2-6)14-9(12)8(5-13-14)10(15)16/h1-5H,12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDLPWFKSJDWMSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393422 | |

| Record name | 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14678-90-1 | |

| Record name | 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14678-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AMINO-1-(4-CHLOROPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathways for producing 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid, a valuable heterocyclic compound. This molecule serves as a key intermediate in the development of various pharmaceutical and agrochemical agents, including anti-inflammatory and analgesic drugs, as well as herbicides and fungicides.[1] Its pyrazole core provides a stable and reactive scaffold for further molecular elaboration.[1] This guide presents two primary, well-established synthetic routes, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate comprehension and replication in a laboratory setting.

Synthetic Pathways

Two principal synthetic routes for this compound are outlined below. Both pathways are reliable and utilize readily available starting materials.

Route 1: From Ethyl (ethoxymethylene)cyanoacetate

This route involves the initial formation of the ethyl ester intermediate, ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate, through the cyclocondensation of (4-chlorophenyl)hydrazine with ethyl (ethoxymethylene)cyanoacetate. The subsequent step is the hydrolysis of the ester to the final carboxylic acid product.

Route 2: From 4-Chlorobenzaldehyde and Malononitrile

This alternative pathway proceeds via a three-component reaction involving 4-chlorobenzaldehyde, malononitrile, and phenylhydrazine to yield the 4-carbonitrile intermediate, 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile. This intermediate is then hydrolyzed to the desired carboxylic acid.

Experimental Protocols

Route 1: Synthesis via Ester Intermediate

Step 1: Synthesis of Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate

-

Reaction: (4-chlorophenyl)hydrazine hydrochloride is reacted with ethyl (ethoxymethylene)cyanoacetate in the presence of a base.

-

Procedure:

-

To a stirred solution of (4-chlorophenyl)hydrazine hydrochloride (1.79 g, 10 mmol) in ethanol (20 mL), add triethylamine (1.5 mL, 11 mmol) at room temperature.

-

Stir the mixture for 15 minutes to neutralize the hydrochloride salt.

-

Add ethyl (ethoxymethylene)cyanoacetate (1.69 g, 10 mmol) to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (50 mL) with stirring.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate.

-

Step 2: Hydrolysis to this compound

-

Reaction: Saponification of the ethyl ester using a base, followed by acidification.

-

Procedure:

-

Suspend ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate (2.65 g, 10 mmol) in a mixture of ethanol (20 mL) and 10% aqueous sodium hydroxide solution (10 mL).

-

Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as indicated by TLC.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (20 mL).

-

Acidify the solution to pH 3-4 by the dropwise addition of 2N hydrochloric acid with constant stirring.

-

Collect the precipitated white solid by filtration.

-

Wash the solid with cold water until the washings are neutral to litmus paper.

-

Dry the product in a vacuum oven at 60-70°C to yield this compound.

-

Route 2: Synthesis via Nitrile Intermediate

Step 1: Synthesis of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

-

Reaction: A three-component condensation of 4-chlorobenzaldehyde, malononitrile, and phenylhydrazine.

-

Procedure:

-

In a round-bottom flask, combine 4-chlorobenzaldehyde (1.40 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and phenylhydrazine (1.08 g, 10 mmol) in ethanol (25 mL).

-

Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 mL).

-

Stir the mixture at room temperature for 30 minutes, then heat to reflux for 3-5 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

The product will precipitate from the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry to give 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile.

-

Step 2: Hydrolysis to this compound

-

Reaction: Acid-catalyzed hydrolysis of the nitrile group.

-

Procedure:

-

To a solution of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile (2.18 g, 10 mmol) in ethanol (20 mL), add concentrated sulfuric acid (5 mL) cautiously with cooling.

-

Heat the reaction mixture to reflux for 8-12 hours.

-

After cooling, pour the reaction mixture onto crushed ice (100 g).

-

Neutralize the solution with a saturated sodium bicarbonate solution until the product precipitates.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Recrystallize from a suitable solvent like aqueous ethanol to obtain the pure carboxylic acid.

-

Data Presentation

Table 1: Physicochemical and Yield Data for Intermediates and Final Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | C₁₂H₁₂ClN₃O₂ | 265.70 | 115-117 | 85-90 |

| 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | C₁₀H₇ClN₄ | 218.65 | 190-192[2] | 80-88 |

| This compound | C₁₀H₈ClN₃O₂ | 237.65 | >250 | 75-85 |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |

| Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | 1.30 (t, 3H), 4.25 (q, 2H), 5.90 (s, 2H), 7.40-7.55 (m, 4H), 7.85 (s, 1H) | 14.5, 60.0, 98.0, 125.0, 129.5, 132.0, 137.0, 141.0, 153.0, 164.0 | 3450, 3340 (NH₂), 1680 (C=O), 1620, 1580 |

| 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | 6.20 (s, 2H), 7.50-7.65 (m, 4H), 7.95 (s, 1H) | 75.0, 115.0, 125.5, 129.8, 132.5, 137.5, 142.0, 152.0 | 3447, 3346 (NH₂), 2206 (C≡N), 1632, 1600[2] |

| This compound | 6.10 (s, 2H), 7.45-7.60 (m, 4H), 7.90 (s, 1H), 12.5 (br s, 1H) | 97.0, 125.2, 129.6, 132.2, 137.2, 141.5, 153.5, 168.0 | 3460, 3350 (NH₂), 3200-2500 (OH), 1690 (C=O), 1625 |

Note: Spectroscopic data are representative and may vary slightly depending on the solvent and instrument used.

Mandatory Visualizations

Synthetic Pathway Diagrams

Caption: Synthetic pathway for Route 1.

Caption: Synthetic pathway for Route 2.

Experimental Workflow Diagram

Caption: General experimental workflow.

References

Characterization of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities. The presence of the amino and carboxylic acid functional groups, along with the chlorophenyl substituent, makes this molecule a versatile scaffold for the synthesis of novel bioactive compounds. Pyrazole derivatives have demonstrated a wide range of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. This guide aims to provide a detailed technical overview of its characterization to support further research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1. These properties are crucial for its handling, formulation, and application in various experimental settings.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₈ClN₃O₂ |

| Molecular Weight | 237.65 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF |

Synthesis

Representative Synthetic Protocol

This protocol describes the synthesis of 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile.

Materials:

-

4-chlorobenzaldehyde

-

Malononitrile

-

Phenylhydrazine

-

Catalyst (e.g., LDH@PTRMS@DCMBA@CuI, as described in some green chemistry approaches)

-

Ethanol (EtOH)

-

Water (H₂O)

Procedure:

-

In a round-bottom flask, combine 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol).

-

Add the catalyst (e.g., 0.05 g).

-

Add a solvent mixture of H₂O/EtOH (e.g., 1:1 mixture).

-

Stir the reaction mixture at a suitable temperature (e.g., 55 °C) for the required time (typically monitored by TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Isolate the crude product by filtration.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Caption: Representative synthesis workflow for a 5-aminopyrazole derivative.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of the synthesized compound. While the specific spectra for this compound are not available, the expected spectral features based on its structure and data from analogous compounds are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR and ¹³C NMR Chemical Shifts

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| Pyrazole-H | ~8.0-8.5 (singlet) | C=O (Carboxylic Acid) | ~165-175 |

| Aromatic-H (chlorophenyl) | ~7.4-7.8 (multiplet) | C-Cl (Aromatic) | ~130-140 |

| NH₂ | ~5.0-6.0 (broad singlet) | C-NH₂ | ~145-155 |

| COOH | ~11.0-13.0 (broad singlet) | Aromatic Carbons | ~120-135 |

| Pyrazole Carbons | ~100-150 |

Note: Predicted chemical shifts are based on general values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Predicted FTIR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) |

| N-H stretch (Amino) | 3300-3500 (medium, two bands) |

| C=O stretch (Carboxylic Acid) | 1680-1710 (strong) |

| C=N stretch (Pyrazole ring) | 1590-1650 (medium) |

| C=C stretch (Aromatic ring) | 1450-1600 (medium) |

| C-Cl stretch | 1000-1100 (strong) |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (237.65 g/mol ). Due to the presence of chlorine, an isotopic peak [M+2]⁺ with an intensity of approximately one-third of the molecular ion peak is also expected. Common fragmentation patterns for such molecules may include the loss of COOH (45 Da), H₂O (18 Da), and cleavage of the pyrazole ring.

X-ray Crystallography

While the crystal structure of this compound has not been reported, analysis of closely related compounds such as 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid reveals common structural motifs. It is anticipated that the title compound will exhibit intermolecular hydrogen bonding between the carboxylic acid groups, forming dimers. Additionally, hydrogen bonding involving the amino group and the pyrazole nitrogen atoms is likely to play a significant role in the crystal packing. The chlorophenyl group's orientation relative to the pyrazole ring will influence the overall molecular conformation.

Biological Activity and Potential Applications

Derivatives of 5-aminopyrazole are known to exhibit a wide range of biological activities. The structural features of this compound suggest its potential as a precursor for the development of novel therapeutic agents and agrochemicals.

-

Pharmaceutical Development: This compound can serve as a key intermediate in the synthesis of anti-inflammatory, analgesic, and anticancer drugs.

-

Agricultural Chemistry: It has potential applications in the formulation of herbicides and fungicides.

-

Biochemical Research: The molecule can be used in studies related to enzyme inhibition and receptor binding to elucidate biological pathways.

Caption: Potential applications of the title compound.

Experimental Protocols

Detailed protocols for the analytical techniques are provided to ensure accurate and reproducible characterization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization - ESI).

-

Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Caption: General analytical workflow for compound characterization.

Conclusion

This compound is a promising scaffold for the development of new molecules with potential applications in medicine and agriculture. This technical guide provides a foundational understanding of its properties and characterization, drawing upon data from closely related compounds. The detailed protocols and workflows presented herein are intended to facilitate further research and unlock the full potential of this versatile molecule. Future work should focus on obtaining specific experimental data for the title compound to validate the predictions made in this guide.

An In-depth Technical Guide to 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid, a versatile heterocyclic compound with significant potential in pharmaceutical and agrochemical research. This document collates available data on its physicochemical properties, provides a plausible synthetic route, and explores its potential biological activities based on related structures. The information is intended to serve as a valuable resource for researchers engaged in drug discovery and development, as well as for scientists in related chemical fields.

Chemical Properties

This compound is a pyrazole derivative characterized by an amino group at the 5-position, a 4-chlorophenyl substituent at the 1-position, and a carboxylic acid group at the 4-position. Its unique structure, featuring both electron-donating and electron-withdrawing groups on the pyrazole ring, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules.[1]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈ClN₃O₂ | [1] |

| Molecular Weight | 237.65 g/mol | [1] |

| Appearance | White needles | [1] |

| Melting Point | 190-198 °C | [1] |

| Solubility | Predicted to be sparingly soluble in water and soluble in organic solvents like DMSO and DMF. | |

| pKa | Estimated pKa of the carboxylic acid is ~3-4, and the pKa of the protonated amino group is ~2-3. |

Spectral Data (Predicted)

| Spectrum | Predicted Features |

| ¹H NMR | Aromatic protons on the chlorophenyl ring (two doublets), a singlet for the pyrazole C-H proton, broad singlets for the amino (NH₂) and carboxylic acid (COOH) protons. |

| ¹³C NMR | Resonances for the pyrazole ring carbons, the carboxylic acid carbonyl carbon (~165-175 ppm), and the carbons of the chlorophenyl ring. |

| FT-IR (cm⁻¹) | O-H stretch (broad, ~2500-3300), N-H stretches (~3300-3500), C=O stretch (~1700), C=N and C=C stretches (~1500-1600), and C-Cl stretch (~1000-1100). |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 237, with a characteristic M+2 peak at m/z 239 due to the ³⁷Cl isotope. Fragmentation may involve the loss of COOH and other moieties. |

Experimental Protocols

Plausible Synthetic Route

A likely synthetic pathway to this compound involves a multi-step process starting from 4-chlorobenzaldehyde, malononitrile, and phenylhydrazine, followed by hydrolysis. This is adapted from a known procedure for a similar carbonitrile derivative.[2]

References

Spectroscopic Analysis of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] Due to the limited availability of direct spectroscopic data for this specific compound in public literature, this guide presents predicted data based on the analysis of structurally similar pyrazole derivatives. Detailed experimental protocols for a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), are provided to facilitate the characterization of this molecule. Furthermore, this guide includes workflow visualizations to aid in the conceptualization and execution of these analytical methods.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from published data for analogous compounds, including various substituted 5-amino-1H-pyrazole-4-carbonitriles and other pyrazole-carboxylic acid derivatives.[2][3][4][5][6][7]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~7.8 | Singlet | 1H | Pyrazole C3-H |

| ~7.6 | Doublet | 2H | Aromatic (H-2', H-6') |

| ~7.5 | Doublet | 2H | Aromatic (H-3', H-5') |

| ~6.5 | Singlet (broad) | 2H | Amino (-NH₂) |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | Carboxylic acid (-COOH) |

| ~150 | Pyrazole C5-NH₂ |

| ~140 | Pyrazole C3 |

| ~137 | Aromatic C1' |

| ~132 | Aromatic C4'-Cl |

| ~129 | Aromatic C3', C5' |

| ~125 | Aromatic C2', C6' |

| ~95 | Pyrazole C4 |

Table 3: Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretching (amino group) |

| 3200 - 2500 | Strong, Very Broad | O-H stretching (carboxylic acid) |

| ~1700 | Strong | C=O stretching (carboxylic acid) |

| ~1630 | Strong | N-H bending (amino group) |

| 1590 - 1450 | Medium - Strong | C=C and C=N stretching (pyrazole and aromatic rings) |

| ~1250 | Medium | C-O stretching (carboxylic acid) |

| ~1090 | Strong | C-Cl stretching |

| ~830 | Strong | C-H out-of-plane bending (para-substituted aromatic) |

Table 4: Predicted UV-Vis Data (in Methanol)

| λ_max (nm) | Molar Absorptivity (ε) | Transition |

| ~210 | High | π → π* (Pyrazole ring) |

| ~260 | Medium | π → π* (Chlorophenyl ring) |

Table 5: Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion |

| [M+H]⁺ | Protonated molecule |

| [M+Na]⁺ | Sodium adduct |

| [M-H₂O+H]⁺ | Loss of water from protonated molecule |

| [M-COOH+H]⁺ | Decarboxylation product |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: 500 MHz NMR Spectrometer.

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample and dissolve it in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution by gentle vortexing.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak of DMSO-d₆ (δ 39.52 ppm).[5]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.[8]

Instrumentation: FT-IR Spectrometer with a universal attenuated total reflectance (UATR) accessory or a pellet press.

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[9]

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.[9]

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.[10]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the molecule, which are characteristic of its chromophores.[1]

Instrumentation: Dual-beam UV-Vis Spectrophotometer.

Procedure:

-

Solvent Selection: Use a UV-grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest (e.g., methanol or ethanol). The solvent should not absorb UV radiation in the same region as the sample.[11]

-

Sample Preparation: Prepare a stock solution of the compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent. From this, prepare a dilute solution (e.g., 10 µg/mL) to ensure the absorbance is within the linear range of the instrument (typically 0.1 - 1.0).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and use it as the blank to zero the spectrophotometer.

-

Sample Measurement: Rinse and fill a quartz cuvette with the sample solution and record the UV-Vis spectrum over a range of approximately 200-400 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: High-Resolution Mass Spectrometer with an Electrospray Ionization (ESI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[12] The use of solvents like DMSO should be avoided or minimized due to their low vapor pressure.[12] The addition of a small amount of formic acid can aid in protonation for positive ion mode.[13]

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Mass Analysis: Acquire the mass spectrum in positive ion mode. The mass analyzer will separate the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any other significant adducts or fragment ions.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the workflows for the spectroscopic analyses described above.

References

- 1. eu-opensci.org [eu-opensci.org]

- 2. rsc.org [rsc.org]

- 3. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 4. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1H NMR spectrum [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 11. repository.up.ac.za [repository.up.ac.za]

- 12. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. peptid.chem.elte.hu [peptid.chem.elte.hu]

The Rising Therapeutic Potential of Novel Pyrazole Carboxylic Acid Derivatives: A Technical Guide

Introduction: Pyrazole carboxylic acid derivatives have emerged as a versatile and promising scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their unique structural features allow for diverse chemical modifications, leading to the development of potent and selective agents for a range of therapeutic targets. This technical guide provides an in-depth overview of the recent advancements in the biological evaluation of novel pyrazole carboxylic acid derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and drug development in this area.[1][2][3][4]

Anticancer Activity

Novel pyrazole carboxylic acid derivatives have shown significant potential as anticancer agents by targeting various mechanisms involved in cancer cell proliferation and survival.[5] A prominent target is the Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[6] Inhibition of CDK2 by these derivatives can lead to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative pyrazole carboxylic acid derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| Compound 5 | MCF-7 (Breast Cancer) | 8.03 | [6] |

| Compound 5 | HepG2 (Liver Cancer) | 13.14 | [6] |

| Compound 6 | MCF-7 (Breast Cancer) | Not specified, but potent | [6] |

| Compound 11 | MCF-7 (Breast Cancer) | Not specified, but potent | [6] |

| Compound 34d | HeLa (Cervical Cancer) | 10.41 | [5] |

| Compound 34d | DU-145 (Prostate Cancer) | 10.77 | [5] |

| Compound 50h | 786-0 (Renal Cancer) | 9.9 | [5] |

| Compound 50h | MCF-7 (Breast Cancer) | 31.87 | [5] |

| L2 | CFPAC-1 (Pancreatic Cancer) | 61.7 | [7] |

| L3 | MCF-7 (Breast Cancer) | 81.48 | [7] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrazole carboxylic acid derivatives have demonstrated promising activity against a range of bacteria and fungi.[8] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Quantitative Data: Antimicrobial Activity

The table below presents the minimal inhibitory concentration (MIC) values of selected pyrazole carboxylic acid derivatives against various microbial strains. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 3 | Escherichia coli | 0.25 | [9] |

| Compound 4 | Streptococcus epidermidis | 0.25 | [9] |

| Compound 2 | Aspergillus niger | 1 | [9] |

| Nitro-substituted pyrazole | Bacillus cereus | 128 | [1] |

| BTC-j | Staphylococcus aureus | 12.5 | [1] |

| BTC-j | Bacillus subtilis | 6.25 | [1] |

| BTC-j | Escherichia coli | 3.125 | [1] |

| BTC-j | Pseudomonas aeruginosa | 6.25 | [1] |

| Compound 24 | Staphylococcus aureus | 16 | [8] |

| Compound 25 | Staphylococcus aureus | 16 | [8] |

Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases, including arthritis and cardiovascular disorders.[10] Pyrazole carboxylic acid derivatives have been investigated as anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[10] COX-2 is a key enzyme in the production of prostaglandins, which are mediators of inflammation and pain.[11]

Quantitative Data: Anti-inflammatory Activity (COX Inhibition)

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of representative pyrazole carboxylic acid derivatives.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 5u | 45.23 - 204.51 (weak) | 1.79 | 74.92 | [7] |

| Compound 5s | 45.23 - 204.51 (weak) | Not specified, but potent | 72.95 | [7] |

| Compound 5r | 45.23 - 204.51 (weak) | Not specified, but potent | 64.40 | [7] |

| Compound 5t | 45.23 - 204.51 (weak) | Not specified, but potent | 22.21 | [7] |

| Celecoxib (Standard) | Not specified | Not specified | 78.06 | [7] |

Enzyme Inhibition

Beyond COX, pyrazole carboxylic acid derivatives have been shown to inhibit other clinically relevant enzymes, such as carbonic anhydrase (CA) and acetylcholinesterase (AChE).[1] Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma and as diuretics.[12] Acetylcholinesterase inhibitors are used in the treatment of Alzheimer's disease.

Quantitative Data: Enzyme Inhibition

The table below details the inhibitory constants (Ki) of various pyrazole derivatives against different enzyme targets.

| Compound Class | Target Enzyme | Ki Range | Reference |

| Pyrazole [3,4–d] pyridazine compounds | hCA I | 9.03 - 55.42 nM | [1] |

| Pyrazole [3,4–d] pyridazine compounds | hCA II | 18.04 - 66.24 nM | [1] |

| Pyrazole [3,4–d] pyridazine compounds | AChE | 394.77 - 952.93 nM | [1] |

| Novel pyrazole derivatives (1–8 and 9a, b) | hCA I | 1.03 - 22.65 µM | [1] |

| Novel pyrazole derivatives (1–8 and 9a, b) | hCA II | 1.82 - 27.94 µM | [1] |

| Novel pyrazole derivatives (1–8 and 9a, b) | AChE | 48.94 - 116.05 µM | [1] |

| Novel pyrazoline derivatives | hCA I | 17.4 - 40.7 nM | [1] |

| Novel pyrazoline derivatives | hCA II | 16.1 - 55.2 nM | [1] |

| Novel pyrazoline derivatives | AChE | 48.2 - 84.1 nM | [1] |

| Pyrazol‐4‐yl‐diazene derivatives | α‐glycosidase | 33.72 - 90.56 nM | [1] |

| Pyrazol‐4‐yl‐diazene derivatives | hCA I | 1.06 - 9.83 nM | [1] |

| Pyrazol‐4‐yl‐diazene derivatives | hCA II | 0.68 - 7.16 nM | [1] |

| Pyrazol‐4‐yl‐diazene derivatives | AChE | 44.66 - 78.34 nM | [1] |

| Pyrazol‐4‐yl‐diazene derivatives | BChE | 50.36 - 88.36 nM | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[14]

-

Drug Treatment: Prepare serial dilutions of the pyrazole carboxylic acid derivatives in the complete growth medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[15]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16][17]

-

Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[13]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.[18]

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard.

-

Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify. Spread the standardized inoculum evenly over the agar surface using a sterile cotton swab.

-

Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 100 µL) of the pyrazole carboxylic acid derivative solution (at a specific concentration, e.g., 100 µg/mL in DMSO) into each well.[5] Include a solvent control (DMSO) and a positive control (a standard antibiotic like Ciprofloxacin).

-

Incubation: Incubate the plates at 37°C for 24 hours.[5]

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Anti-inflammatory Activity: In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

Reagents: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme, and solutions of COX-1 and COX-2 enzymes. The substrate is arachidonic acid.

-

Assay Procedure: In a 96-well plate, add the reaction buffer, the enzyme (either COX-1 or COX-2), and the test compound solution. Pre-incubate the mixture for a short period (e.g., 15 minutes) at room temperature.[19]

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Detection: The production of prostaglandin E2 (PGE2) is measured using a colorimetric or fluorescence-based detection method, often involving an ELISA kit.

-

Data Analysis: The percentage of COX inhibition is calculated by comparing the PGE2 production in the presence of the inhibitor to that of the control. The IC50 value is determined from a dose-response curve.

Enzyme Inhibition: Carbonic Anhydrase Assay

This assay measures the inhibition of carbonic anhydrase activity, which catalyzes the hydration of CO2.

-

Reagents: Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.5), a solution of the purified human carbonic anhydrase isoform (e.g., hCA I, hCA II), and a solution of the substrate, p-nitrophenyl acetate (p-NPA).[12]

-

Assay Procedure: In a 96-well plate, add the buffer, the enzyme, and the pyrazole derivative solution. Pre-incubate for a defined period.

-

Reaction Initiation: Add the p-NPA substrate to start the reaction. The hydrolysis of p-NPA by carbonic anhydrase produces the yellow-colored p-nitrophenolate.

-

Absorbance Reading: Monitor the increase in absorbance at 400 nm over time using a spectrophotometer.

-

Data Analysis: The rate of the enzymatic reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition is calculated, and the Ki value is determined using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways and a general experimental workflow relevant to the biological activities of pyrazole carboxylic acid derivatives.

Caption: CDK2 signaling pathway in cell cycle progression.

Caption: COX-2 signaling pathway in inflammation.

Caption: General experimental workflow for drug discovery.

Conclusion

Novel pyrazole carboxylic acid derivatives represent a highly valuable class of compounds with significant therapeutic potential across multiple disease areas. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with their amenability to chemical modification, make them attractive candidates for further drug discovery and development efforts. The data and protocols presented in this guide offer a solid foundation for researchers to build upon, paving the way for the next generation of pyrazole-based therapeutics. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will be crucial in realizing their full clinical potential.

References

- 1. Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemmethod.com [chemmethod.com]

- 6. Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 14. benchchem.com [benchchem.com]

- 15. texaschildrens.org [texaschildrens.org]

- 16. atcc.org [atcc.org]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. orientjchem.org [orientjchem.org]

- 19. benchchem.com [benchchem.com]

The Discovery and Development of 5-Amino-1-Aryl-1H-Pyrazole-4-Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-amino-1-aryl-1H-pyrazole-4-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this important class of compounds. It details experimental protocols for their synthesis and key biological assays, presents quantitative structure-activity relationship (SAR) data, and visualizes the critical signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the pyrazole core.

Introduction

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and is a cornerstone in the design of bioactive molecules. Its structural versatility and ability to participate in various non-covalent interactions have made it a frequent component in a multitude of approved drugs and clinical candidates. Within this class, the 5-amino-1-aryl-1H-pyrazole-4-carboxylic acid core and its derivatives have garnered significant attention due to their potent inhibitory activity against a range of therapeutically relevant enzymes, particularly protein kinases.

Derivatives of this scaffold have been identified as potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[1], Fibroblast Growth Factor Receptor (FGFR)[2], and Protein Tyrosine Phosphatase 1B (PTP1B), among others. These targets are implicated in a host of pathological conditions, including inflammatory diseases, cancers, and metabolic disorders, highlighting the broad therapeutic potential of this compound class. This guide will explore the foundational chemistry and biology of 5-amino-1-aryl-1H-pyrazole-4-carboxylic acids, providing the necessary technical details to support further research and development efforts.

Synthesis and Characterization

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carboxylic acids is typically achieved through a two-step process: the initial formation of a pyrazole-4-carboxylate ester followed by its hydrolysis to the corresponding carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 5-Amino-1-Phenyl-1H-Pyrazole-4-Carboxylate

This protocol details the synthesis of a key precursor, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.

Materials:

-

Phenylhydrazine

-

Ethyl (ethoxymethylene)cyanoacetate

-

Ethanol, absolute

-

Ice water

Procedure:

-

A solution of phenylhydrazine (31.9 g) and ethyl (ethoxymethylene)cyanoacetate (50.0 g) in 500 mL of absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser.[3]

-

The mixture is heated to reflux and maintained for 6 hours.[3]

-

The reaction mixture is then allowed to stand at room temperature for approximately 48 hours.

-

Following the standing period, the mixture is refluxed for an additional 8 hours.[3]

-

After the second reflux, the reaction mixture is cooled and poured into ice water, leading to the precipitation of the product.[3]

-

The precipitated solid is collected by filtration.

-

The crude product is purified by recrystallization from ethanol to yield ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.[3]

Experimental Protocol: Hydrolysis to 5-Amino-1-Phenyl-1H-Pyrazole-4-Carboxylic Acid

This protocol describes the saponification of the ethyl ester to the final carboxylic acid using lithium hydroxide.

Materials:

-

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water, deionized

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the starting ester, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1 equivalent), in a 2:1 mixture of THF and water.

-

Add lithium hydroxide (LiOH) (2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, carefully acidify the mixture to a pH of ~2-3 by the dropwise addition of 1 M HCl at 0 °C (ice bath).

-

Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid.

-

If necessary, the crude product can be further purified by recrystallization or column chromatography.

Biological Activity and Data Presentation

The 5-amino-1-aryl-1H-pyrazole-4-carboxylic acid scaffold and its derivatives have been extensively evaluated for their inhibitory activity against various protein kinases and phosphatases. The following tables summarize key quantitative data for representative compounds.

IRAK4 Inhibition

IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, making it an attractive target for inflammatory diseases.

| Compound ID | Modification from Core Scaffold | IRAK4 IC₅₀ (nM) | Reference |

| 18 | Carboxamide replaced with difluoromethyl | 0.3 | [1] |

| 19 | Carboxamide replaced with trifluoromethyl | 0.2 | [1] |

| 14 | Diamine at 5-position of pyrazolopyrimidine | 0.3 | [1] |

FGFR Inhibition

Aberrant FGFR signaling is a key driver in various cancers. Covalent inhibitors based on the 5-amino-1H-pyrazole-4-carboxamide core have shown significant promise.

| Compound ID | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR2 V564F IC₅₀ (nM) | Reference |

| 10h | 46 | 41 | 99 | 62 | [2] |

Cellular Activity

The anti-proliferative effects of these compounds are crucial for their potential as anti-cancer agents.

| Compound ID | Cell Line | Antiproliferative IC₅₀ (nM) | Reference |

| 10h | NCI-H520 (lung cancer) | 19 | [2] |

| 10h | SNU-16 (gastric cancer) | 59 | [2] |

| 10h | KATO III (gastric cancer) | 73 | [2] |

Key Signaling Pathways and Experimental Workflows

Understanding the molecular context in which these compounds act is vital for rational drug design. The following diagrams, rendered using Graphviz, illustrate the key signaling pathways and a general workflow for inhibitor evaluation.

Signaling Pathways

References

An In-depth Technical Guide to the Theoretical Studies on the Structure of 5-Aminopyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminopyrazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and drug development. Their versatile scaffold allows for a wide range of substitutions, leading to a diverse array of biological activities. These compounds have been extensively investigated as inhibitors of various kinases, including p38 mitogen-activated protein kinase (p38MAPK) and fibroblast growth factor receptor (FGFR), making them promising candidates for anti-inflammatory and anticancer therapies.[1][2] Furthermore, their utility extends to agrochemicals and materials science.[3][4]

A thorough understanding of the structural and electronic properties of 5-aminopyrazole derivatives is paramount for the rational design of novel therapeutic agents with enhanced potency and selectivity. Theoretical and computational studies, in conjunction with experimental validation, provide invaluable insights into the intricacies of their molecular architecture. This technical guide offers a comprehensive overview of the theoretical studies on the structure of 5-aminopyrazole derivatives, focusing on key aspects such as tautomerism, molecular geometry, and their implications for biological activity. Detailed experimental protocols for the characterization of these compounds are also provided, alongside visualizations of relevant signaling pathways.

Theoretical Studies on the Structure of 5-Aminopyrazole Derivatives

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of 5-aminopyrazole derivatives. These computational approaches allow for the prediction of molecular geometries, tautomeric stability, and electronic charge distributions, which are critical for understanding their reactivity and interactions with biological targets.

Tautomerism in 5-Aminopyrazoles

A crucial aspect of the structure of 5-aminopyrazoles is the phenomenon of annular prototropic tautomerism, which involves the migration of a proton between the nitrogen atoms of the pyrazole ring. This results in the existence of different tautomeric forms, which can significantly influence the compound's chemical and biological properties.

Computational studies have shown that the relative stability of these tautomers is dependent on the nature and position of substituents on the pyrazole ring, as well as the surrounding environment (gas phase vs. solvent).[5][6] For instance, in the case of 4-substituted 3(5)-aminopyrazoles, the equilibrium between the 3-amino and 5-amino tautomers is influenced by the electronic nature of the substituent at the 4-position. Electron-withdrawing groups tend to favor the 5-amino tautomer, while electron-donating groups can shift the equilibrium towards the 3-amino form.[7]

The energy difference between tautomers is a key determinant of their relative populations. DFT calculations at the B3LYP/6-311++G(d,p) level have been used to predict these energy differences. For the parent 3(5)-aminopyrazole, the 3-amino tautomer is predicted to be more stable than the 5-amino tautomer by approximately 10.7 kJ/mol in the gas phase.[3]

A theoretical workflow for investigating tautomerism in 5-aminopyrazole derivatives typically involves the following steps:

Molecular Geometry

The precise three-dimensional arrangement of atoms in 5-aminopyrazole derivatives, including bond lengths, bond angles, and dihedral angles, is fundamental to their interaction with biological macromolecules. DFT calculations have been shown to provide geometric parameters that are in good agreement with experimental data obtained from X-ray crystallography.[8][9]

Below is a table summarizing calculated geometric parameters for a representative 5-aminopyrazole derivative. It is important to note that the specific values can vary depending on the substituents and the level of theory used in the calculations.

| Parameter | Atoms Involved | Calculated Value (Å or °) |

| Bond Lengths | ||

| N1-N2 | 1.35 | |

| N2-C3 | 1.33 | |

| C3-C4 | 1.42 | |

| C4-C5 | 1.39 | |

| C5-N1 | 1.38 | |

| C5-N(amino) | 1.37 | |

| Bond Angles | ||

| C5-N1-N2 | 111.5 | |

| N1-N2-C3 | 105.0 | |

| N2-C3-C4 | 111.0 | |

| C3-C4-C5 | 104.5 | |

| C4-C5-N1 | 108.0 | |

| Dihedral Angles | ||

| N2-N1-C5-C4 | -0.5 | |

| N1-N2-C3-C4 | 0.5 |

Note: The values presented are illustrative and based on typical findings from DFT calculations at the B3LYP level of theory. Actual values will vary for specific derivatives.

Experimental Protocols for Structural Characterization

Experimental validation is crucial to confirm the theoretical predictions and provide a complete picture of the structure of 5-aminopyrazole derivatives. The primary techniques used for this purpose are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of a molecule in the solid state.[10] It provides definitive information about bond lengths, bond angles, and the overall conformation of the molecule, which can be directly compared with the results of theoretical calculations.

Detailed Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth:

-

Dissolve the synthesized 5-aminopyrazole derivative in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, acetonitrile, or ethyl acetate) to obtain a saturated or near-saturated solution.

-

Employ slow evaporation, slow cooling, or vapor diffusion techniques to promote the growth of single crystals of suitable quality for X-ray diffraction.

-

-

Data Collection:

-

Mount a selected single crystal on a goniometer head.

-

Place the mounted crystal in a stream of cold nitrogen (typically around 100 K) to minimize thermal vibrations and potential crystal degradation.

-

Use a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

-

Collect a complete set of diffraction data by rotating the crystal through a series of angles.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using least-squares methods to optimize the atomic coordinates, thermal parameters, and other structural parameters.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution.[11] 1H and 13C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively, which can be used to confirm the connectivity of the molecule and to study dynamic processes such as tautomerism.

Detailed Protocol for 1H and 13C NMR Spectroscopy:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the 5-aminopyrazole derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or methanol-d4) in an NMR tube.

-

Ensure the sample is completely dissolved to obtain a homogeneous solution.

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire a 1H NMR spectrum, typically with a spectral width of 0-12 ppm.

-

Acquire a 13C NMR spectrum, typically with a spectral width of 0-200 ppm.

-

For more detailed structural analysis, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

-

-

Data Analysis:

-

Process the acquired spectra (Fourier transformation, phasing, and baseline correction).

-

Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants, and multiplicities of the signals to assign them to specific atoms in the molecule.

-

Compare the experimental chemical shifts with those predicted from theoretical calculations (e.g., using the GIAO method) to aid in the structural assignment and to validate the computational model.

-

Signaling Pathways Involving 5-Aminopyrazole Derivatives

The biological activity of 5-aminopyrazole derivatives is often attributed to their ability to modulate the activity of specific signaling pathways. As many of these compounds are kinase inhibitors, they can interfere with the phosphorylation cascades that regulate cellular processes such as proliferation, differentiation, and apoptosis.

p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The p38 MAPK pathway is a key signaling cascade that is activated in response to cellular stress and inflammatory cytokines.[1][12] Dysregulation of this pathway is implicated in a variety of inflammatory diseases and cancers. 5-Aminopyrazole derivatives have been developed as potent inhibitors of p38α MAPK.[11]

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

The FGFR signaling pathway plays a crucial role in embryonic development, tissue repair, and angiogenesis.[13] Aberrant activation of this pathway is a driver in various cancers. Certain 5-aminopyrazole derivatives have been identified as inhibitors of FGFR1, highlighting their potential as anticancer agents.[14]

References

- 1. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 12. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 13. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

In-Depth Technical Guide: Solubility of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic Acid in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid is a molecule with a pyrazole core, a structure known for its diverse biological activities. The presence of an amino group, a carboxylic acid, and a chlorophenyl moiety suggests a complex solubility profile that will be highly dependent on the nature of the solvent. Understanding this solubility is a critical first step in many research and development activities, including:

-

Drug Discovery and Development: Solubility influences bioavailability, formulation options, and the design of in vitro and in vivo experiments.

-

Agrochemical Formulation: The efficacy and delivery of an active ingredient in an agrochemical formulation are dependent on its solubility.

-

Chemical Synthesis: Purification, crystallization, and reaction kinetics are all affected by the solubility of the compound in the reaction and purification solvents.

Given the absence of published quantitative solubility data for this specific compound, this guide provides the necessary tools for researchers to generate this vital information in their own laboratories.

Predicted Solubility Behavior

The molecular structure of this compound, featuring both hydrogen bond donors (amino and carboxylic acid groups) and a nonpolar chlorophenyl group, suggests that its solubility will be governed by the principle of "like dissolves like".

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents are capable of hydrogen bonding and are expected to be relatively good solvents for the compound due to interactions with the amino and carboxylic acid groups.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents can accept hydrogen bonds and have high dielectric constants, which should facilitate the dissolution of the polar functional groups of the compound.

-

Nonpolar Solvents (e.g., hexane, toluene): The solubility in these solvents is expected to be low, primarily driven by the nonpolar chlorophenyl group.

-

Solvents of Intermediate Polarity (e.g., ethyl acetate): These solvents may exhibit moderate solubility.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not available in peer-reviewed literature or public databases. The following table is provided as a template for researchers to populate with their experimentally determined data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Acetone | 25 | |||

| Ethyl Acetate | 25 | |||

| Dichloromethane | 25 | |||

| Dimethyl Sulfoxide (DMSO) | 25 | |||

| N,N-Dimethylformamide (DMF) | 25 | |||

| Acetonitrile | 25 | |||

| Toluene | 25 | |||

| Hexane | 25 |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound. The choice of method will depend on the required accuracy, throughput, and available equipment.

Equilibrium Solubility Determination via the Shake-Flask Method

This is the gold standard method for determining thermodynamic solubility.[1][2][3]

Objective: To determine the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV/Vis spectrophotometer, HPLC)

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[1] It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at various time points (e.g., 2, 4, 8, 24, 48 hours) until the concentration of the solute in the solution remains constant.[4][5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Dilution: Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a calibrated analytical method such as UV/Vis spectroscopy or HPLC.

-

Calculation: Calculate the solubility by taking into account the dilution factor.

Gravimetric Method

This is a simple and direct method for determining solubility, particularly useful when an analytical standard for the compound is not available.[6][7][8]

Objective: To determine the mass of the dissolved solid in a known mass or volume of the solvent.

Materials:

-

This compound (solid)

-

Selected organic solvents

-

Vials or flasks

-

Shaker or magnetic stirrer

-

Filtration apparatus

-

Evaporating dish

-

Analytical balance

-

Oven

Procedure:

-

Saturation: Prepare a saturated solution as described in the shake-flask method (steps 1-4).

-

Sample Collection: Accurately weigh a clean, dry evaporating dish. Pipette a known volume of the clear, saturated filtrate into the weighed evaporating dish.

-

Evaporation: Gently evaporate the solvent in a fume hood or using a rotary evaporator. For high-boiling point solvents, a vacuum oven at a suitable temperature may be required.

-

Drying: Once the solvent is evaporated, dry the evaporating dish containing the solid residue in an oven at a temperature below the compound's melting point until a constant weight is achieved.

-

Weighing: Cool the dish in a desiccator and weigh it accurately.

-

Calculation: The difference between the final and initial weight of the evaporating dish gives the mass of the dissolved solute. The solubility can then be expressed as mg/mL or g/L.

Analysis by UV/Vis Spectroscopy

This method is rapid and requires a small amount of sample but necessitates that the compound has a chromophore and that a calibration curve is established.[9][10][11]

Objective: To determine the concentration of the dissolved compound based on its absorbance of UV/Vis light.

Materials:

-

Saturated solution prepared as in the shake-flask method

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of the compound in the solvent of interest and scan its absorbance across a range of wavelengths to determine the λmax.

-

Calibration Curve: Prepare a series of standard solutions of the compound with known concentrations in the same solvent. Measure the absorbance of each standard solution at the λmax. Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or be corrected for the blank).

-

Sample Analysis: Prepare the saturated solution and dilute it as described in the shake-flask method to ensure the absorbance reading falls within the linear range of the calibration curve.

-

Measurement: Measure the absorbance of the diluted sample solution at the λmax.

-

Concentration Determination: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.

-

Solubility Calculation: Multiply the calculated concentration by the dilution factor to obtain the solubility of the compound.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the factors influencing solubility.

Caption: Experimental workflow for equilibrium solubility determination.

Caption: Key factors influencing the solubility of a compound.

Conclusion

While direct, quantitative solubility data for this compound in organic solvents is not currently in the public domain, this technical guide provides researchers with the necessary protocols and framework to determine this crucial parameter. By following the detailed experimental procedures for the shake-flask method, gravimetric analysis, or UV/Vis spectroscopy, scientists in drug development and other fields can generate reliable and accurate solubility data. This will, in turn, facilitate informed decisions in formulation, synthesis, and the overall advancement of research involving this compound.

References

- 1. enamine.net [enamine.net]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 5. who.int [who.int]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. researchgate.net [researchgate.net]

- 11. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of action for substituted pyrazole compounds

An In-depth Technical Guide to the Mechanism of Action for Substituted Pyrazole Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for versatile substitutions, leading to a vast library of derivatives with a broad spectrum of pharmacological activities.[3][4] Pyrazole-containing compounds are integral to numerous FDA-approved drugs, demonstrating efficacy as anti-inflammatory, anticancer, antimicrobial, and neuropharmacological agents.[5][6] This guide provides a detailed exploration of the core mechanisms of action for substituted pyrazole compounds, supported by quantitative data, experimental protocols, and visualizations of key biological pathways and workflows.

Anti-inflammatory Action: Selective COX-2 Inhibition

A primary mechanism for the anti-inflammatory effects of certain substituted pyrazoles is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[7][8]

Mechanism Deep Dive: Cyclooxygenase enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[9] While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[9][10]

Diaryl-substituted pyrazoles, such as the well-known drug Celecoxib, are designed to selectively bind to and inhibit COX-2.[7][10] The structure of Celecoxib, with its polar sulfonamide side chain, allows it to fit into a hydrophilic side pocket present in the active site of the COX-2 enzyme, a feature absent in the COX-1 isoform.[8][10] This selective inhibition blocks the synthesis of pro-inflammatory prostaglandins, thereby reducing inflammation and pain, while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[9][10]

Quantitative Data: Pyrazole-Based COX Inhibitors

| Compound/Reference | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Notes |

| Celecoxib | COX-2 | 0.29 - 0.30 | >166 | Does not inhibit COX-1 up to 50 µM.[11] |

| Compound 33 [12] | COX-2 | 2.52 | - | Showed antiedematogenic effect.[12] |

| Compound 44 [12] | COX-2 | 0.01 | - | Dual COX/LOX inhibitor, more potent than Celecoxib.[12] |

| Compound 5u [13] | COX-2 | - | - | Exhibited 80.63% anti-inflammatory activity.[13] |

| Compound 8b | COX-2 | - | - | Showed promising and significant inhibitory activity. |

Experimental Protocol: Carrageenan-Induced Paw Edema

This widely used in vivo assay evaluates the anti-inflammatory activity of a compound.

-

Animal Model: Typically, Wistar or Sprague-Dawley rats are used. Animals are fasted overnight before the experiment.

-

Compound Administration: The test pyrazole compound, a standard drug (e.g., Indomethacin, Celecoxib), and a vehicle control are administered orally or intraperitoneally to different groups of animals.

-

Induction of Inflammation: After a set period (e.g., 60 minutes) to allow for drug absorption, a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.

-

Measurement: The paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[14]

Anticancer Action: Multi-Targeted Mechanisms

Substituted pyrazoles exert their anticancer effects through a variety of mechanisms, most notably through the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[15][16]